Methyl 4-(3-fluorophenyl)butanoate
Overview
Description
Methyl 4-(3-fluorophenyl)butanoate is an organic compound with the molecular formula C11H13FO2 It is an ester derived from 4-(3-fluorophenyl)butanoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-fluorophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Fischer esterification reaction, where the carboxylic acid and alcohol are heated together with a catalytic amount of acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and cost-effective approach compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorophenyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Hydrolysis: 4-(3-fluorophenyl)butanoic acid and methanol.
Reduction: 4-(3-fluorophenyl)butanol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-fluorophenyl)butanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s ester functionality makes it a useful building block in the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Material Science: It can be used in the preparation of specialty polymers and materials with specific properties, such as fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of methyl 4-(3-fluorophenyl)butanoate depends on its specific application. In the context of prodrugs, the ester group can be hydrolyzed in vivo to release the active drug. The fluorine atom on the aromatic ring can influence the compound’s reactivity and interaction with biological targets due to its electron-withdrawing properties, which can affect the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)butanoate
- Methyl 4-(2-fluorophenyl)butanoate
- Ethyl 4-(3-fluorophenyl)butanoate
Uniqueness
Methyl 4-(3-fluorophenyl)butanoate is unique due to the position of the fluorine atom on the aromatic ring. The meta-position (3-position) of the fluorine atom can influence the compound’s electronic properties and reactivity differently compared to the ortho- (2-position) or para- (4-position) isomers. This positional difference can lead to variations in the compound’s chemical behavior and its interactions in biological systems.
Properties
IUPAC Name |
methyl 4-(3-fluorophenyl)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCNEKOGDCIDFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303678 | |
Record name | Methyl 3-fluorobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134464-81-6 | |
Record name | Methyl 3-fluorobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134464-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-fluorobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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